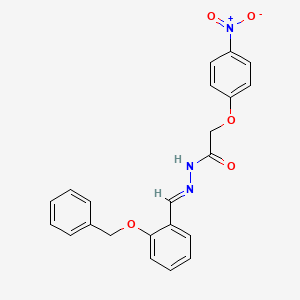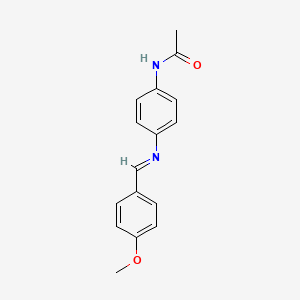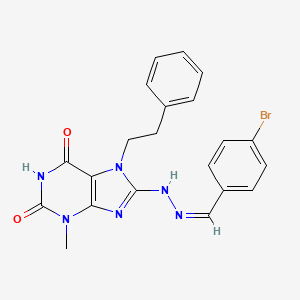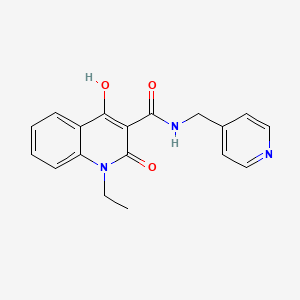
Cyclopentane, 1-ethyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methylcyclopentane is a derivative of cyclopentane, characterized by the presence of an ethyl group and a methyl group attached to the cyclopentane ring. This compound is a colorless liquid with a weak aromatic odor and is known for its volatility at room temperature .
Méthodes De Préparation
1-Ethyl-3-methylcyclopentane can be synthesized through acid-catalyzed alkylation reactions. One common method involves the reaction of 3-methylcyclopentanol with acetic acid in the presence of an acid catalyst . This process yields 1-Ethyl-3-methylcyclopentane as the primary product. Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and consistency.
Analyse Des Réactions Chimiques
1-Ethyl-3-methylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
1-Ethyl-3-methylcyclopentane finds applications in various scientific research fields:
Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.
Medicine: Research explores its potential use in drug development and pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methylcyclopentane involves its interaction with molecular targets and pathways within chemical reactions. The compound’s effects are primarily due to its ability to undergo various chemical transformations, leading to the formation of different products. These transformations are influenced by the compound’s structure and the specific conditions under which the reactions occur .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-methylcyclopentane can be compared with other cyclopentane derivatives, such as:
- Cyclopentane, 1-ethyl-3-methyl-, trans-
- Cyclopentane, 1-ethyl-3-methyl-, cis-
- 1-methyl-3-(cis)-ethyl-cyclopentane
- trans-1,3-ethylmethylcyclopentane
- cis-1,3-ethylmethylcyclopentane .
These compounds share similar structural features but differ in the spatial orientation of their substituents, leading to variations in their chemical properties and reactivity. The unique arrangement of the ethyl and methyl groups in 1-Ethyl-3-methylcyclopentane contributes to its distinct chemical behavior and applications.
Propriétés
Numéro CAS |
3726-47-4 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
1-ethyl-3-methylcyclopentane |
InChI |
InChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
PQXAPVOKLYINEI-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol](/img/structure/B11994646.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11994658.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11994661.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994673.png)


